1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one
Description
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one, also known as 5-Acetyliminodibenzyl, is a dibenzoazepine derivative with the molecular formula C₁₆H₁₅NO and an average molecular mass of 237.302 g/mol . Structurally, it consists of a 10,11-dihydrodibenzo[b,f]azepine core fused to a 2,2-dimethylpropan-1-one group. Its synthetic utility is highlighted in polyamide synthesis, where similar azepine-substituted compounds exhibit electroactive properties and film-forming capabilities .
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)18(21)20-16-10-6-4-8-14(16)12-13-15-9-5-7-11-17(15)20/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKXNIMVSZFWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one typically involves the reaction of dibenzo[b,f]azepine derivatives with appropriate reagents to introduce the dimethyl-propanone group. One common method involves the alkylation of dibenzo[b,f]azepine with a suitable alkylating agent, followed by oxidation to form the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (Imipramine)
- Molecular Formula : C₁₉H₂₄N₂
- Molecular Weight : 280.41 g/mol
- Key Differences: Replaces the 2,2-dimethylpropanone group with a dimethylaminopropyl chain. Pharmacological Role: A tricyclic antidepressant (TCA) inhibiting norepinephrine/serotonin reuptake. Safety: Classified as acutely toxic (oral Category 4) and irritant (skin/eyes) .
- Significance: The amine moiety enables interactions with monoamine transporters, unlike the ketone group in the target compound, which may confer distinct reactivity or binding profiles .
3-Chloro-1-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-propan-1-one
- Molecular Formula: C₁₆H₁₄ClNO
- Molecular Weight : 271.75 g/mol
- Key Differences: Substitutes a chlorine atom at the β-position of the propanone chain. Safety: Classified under GHS for acute toxicity (H302) and irritation (H315/H319) .
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazinyl)ethanone Dihydrochloride
- Molecular Formula : C₂₁H₂₆Cl₂N₂O
- Molecular Weight : 433.36 g/mol
- Key Differences: Incorporates a 4-methylpiperazinyl group on the ethanone chain. Properties: The basic piperazine moiety improves water solubility (as hydrochloride salt) and may influence receptor binding .
- Significance: Demonstrates how heterocyclic additions alter physicochemical and pharmacological profiles compared to the dimethylpropanone derivative .
Pharmacologically Active Analogues
Desipramine
- Molecular Formula : C₁₈H₂₂N₂
- Molecular Weight : 266.39 g/mol
- Key Differences: Demethylated metabolite of imipramine; lacks the N-methyl group on the side chain. Pharmacokinetics: Longer elimination half-life (14–62 hours) and primary activity as a norepinephrine reuptake inhibitor .
- Contrast : Unlike the target compound, desipramine’s amine group is critical for neurotransmitter transporter inhibition, a mechanism unlikely in ketone-bearing derivatives .
2-{4-[3-(10,11-Dihydro-dibenzo[b,f]azepine-5-yl)-propyl]-piperazin-1-yl}ethanol
- Molecular Formula : C₂₂H₂₉N₃O
- Molecular Weight : 351.49 g/mol
- Key Differences: Features a piperazine-ethanol side chain. Applications: Investigated for anti-anxiety and antispasmodic activity, leveraging the ethanol group for enhanced solubility .
- Comparison: The hydrophilic ethanol group contrasts with the lipophilic dimethylpropanone, suggesting divergent bioavailability and target engagement .
Polymer and Material Science Analogues
Polyamides with 5H-Dibenzo[b,f]azepin-5-yl-Substituted Triphenylamine
- Structure : Azepine-triphenylamine hybrid polymers.
- Properties :
- Significance : Highlights the versatility of the dibenzoazepine core in diverse applications beyond pharmacology .
Data Table: Structural and Functional Comparison
Biological Activity
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one, also known by its CAS number 10464-24-1, is a compound that belongs to the dibenzazepine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 282.43 g/mol. The compound's structure features a dibenzo[b,f]azepine core which is known for its pharmacological properties.
Biological Activity Overview
The biological activities associated with dibenzazepines generally include:
- Antidepressant Effects : Many compounds in this class are known for their antidepressant properties, often acting as serotonin reuptake inhibitors.
- Anticancer Properties : Some derivatives have shown selective cytotoxicity against cancer cell lines.
- Antibacterial Activity : Recent studies have indicated potential antibacterial effects against various pathogens.
Antidepressant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antidepressant activity. For instance, imipramine, a well-known dibenzazepine derivative, has been widely studied for its efficacy in treating major depressive disorder. The mechanism typically involves the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft.
Anticancer Activity
A study focusing on related dibenzazepine compounds evaluated their cytotoxic effects on various cancer cell lines including HeLa and U87. The results indicated that several derivatives exhibited IC50 values ranging from 93.7 µM to 322.8 µM against cancerous cells while maintaining lower toxicity towards normal cells (EUFA30) . This selectivity suggests a promising therapeutic window for further development.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 150 |
| Compound B | U87 | 200 |
| Compound C | EUFA30 | >300 |
Antibacterial Activity
Recent investigations into the antibacterial properties of dibenzazepine derivatives have yielded promising results. Dimeric forms derived from imipramine have shown notable antibacterial effects against both gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . These findings underscore the potential of these compounds in developing new antibacterial agents.
Case Studies
One notable case study involved the synthesis and evaluation of a dimer derived from imipramine under electrochemical conditions. This compound displayed enhanced fluorescence and significant antibacterial activity against multiple bacterial strains . Such studies highlight the versatility and potential applications of dibenzazepine derivatives in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one?
Methodological Answer: The synthesis typically involves coupling the dibenzoazepine core with a substituted acetyl group. Key steps include:
- Core Functionalization: Reacting 10,11-dihydro-5H-dibenzo[b,f]azepine with 2,2-dimethylpropanoyl chloride under Friedel-Crafts acylation conditions (AlCl₃ catalyst, anhydrous dichloromethane, 0–5°C) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Yield Optimization: Adjusting reaction time (6–12 hours) and stoichiometry (1:1.2 molar ratio of dibenzoazepine to acyl chloride) improves yields to 60–75% .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer: Use a multi-technique approach:
- NMR: ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.4 ppm) and dimethyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms the ketone carbonyl at δ 205–210 ppm .
- Mass Spectrometry: High-resolution ESI-MS ([M+H]⁺ expected at m/z 294.1622) validates molecular weight .
- IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ confirms the ketone group .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the dibenzoazepine core and substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate neuropharmacological potential?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., halogenation at position 10/11 or alkyl chain length) to probe receptor binding .
- Biological Assays:
- In vitro: Radioligand binding assays (serotonin 5-HT₂A receptors, IC₅₀ determination) .
- In vivo: Rodent models (e.g., forced swim test for antidepressant activity) with dose-response analysis (1–10 mg/kg, i.p.) .
- Computational Modeling: Molecular docking (PDB: 6A93 for 5-HT₂A) to predict binding affinity differences between analogs .
Q. How can discrepancies in reported biological activity data be resolved?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardization: Use identical cell lines (e.g., HEK293T for receptor assays) and buffer conditions (pH 7.4, 37°C) across studies .
- Control Compounds: Include reference drugs (e.g., imipramine for monoamine reuptake inhibition) to calibrate results .
- Meta-Analysis: Compare data across studies using metrics like pIC₅₀ (negative log IC₅₀) to identify outliers due to assay sensitivity .
Q. What strategies are effective for impurity profiling during synthesis?
Methodological Answer:
- Chromatography: UPLC-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient) detects impurities at 0.1% levels. Key impurities include des-methyl byproducts and oxidized dibenzoazepine derivatives .
- Structural Elucidation: HR-MS/MS fragments (e.g., m/z 279.1124 for dealkylated impurity) and 2D NMR (COSY, HSQC) confirm impurity structures .
- Quantification: External calibration with synthesized impurity standards (e.g., 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine) ensures accuracy .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood to avoid inhalation .
- First Aid: For skin contact, wash with soap/water immediately; for eye exposure, rinse with saline for 15 minutes .
- Waste Disposal: Neutralize acidic/basic residues before incineration at licensed facilities .
Q. How can in vitro toxicity be assessed preclinically?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
